molecular formula C14H15NO3 B1347141 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione CAS No. 56658-35-6

2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B1347141
CAS No.: 56658-35-6
M. Wt: 245.27 g/mol
InChI Key: HAFOAXRAJBJRMB-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione (CAS 56658-35-6) is a phthalimide-based compound of significant interest in medicinal chemistry and pharmaceutical research. The phthalimide scaffold is a well-established pharmacophore known for its broad biological activities and is not associated with the teratogenicity of other imide drugs, making it a safer alternative for developing new therapeutic agents . This specific derivative serves as a versatile building block and key intermediate in organic synthesis, particularly for the creation of complex molecules with potential pharmacological value. Researchers are exploring derivatives of isoindole-1,3-dione for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets for Alzheimer's disease therapy . Recent studies in 2025 have also demonstrated that novel 1H-isoindole-1,3(2H)-dione derivatives exhibit a broad spectrum of analgesic activity in various preclinical pain models, including neurogenic, inflammatory, and neuropathic pain . The compound's structure, characterized by a carbonyl-functionalized alkyl chain attached to the imide nitrogen, allows for further chemical modifications, enabling researchers to explore new structure-activity relationships and develop potential drug candidates. This product is provided for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(3,3-dimethyl-2-oxobutyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-14(2,3)11(16)8-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFOAXRAJBJRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307865
Record name 2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56658-35-6
Record name 56658-35-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195965
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3,3-dimethyl-2-oxobutanoic acid with isoindole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Phthalimide Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Functional Groups
Target compound 3,3-Dimethyl-2-oxobutyl C₁₄H₁₅NO₃ 245.27 g/mol Ketone, branched alkyl
2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione 2-Phenylethyl C₁₆H₁₃NO₂ 251.28 g/mol Aromatic, linear alkyl
2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione 4-Hydroxy-3-oxobutyl C₁₂H₁₁NO₄ 233.26 g/mol Hydroxyl, ketone
2-(3-Nitrobenzyl)-1H-isoindole-1,3(2H)-dione 3-Nitrobenzyl C₁₅H₁₀N₂O₄ 282.26 g/mol Nitro, aromatic
2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione 4-Bromo-3-oxobutyl C₁₂H₁₀BrNO₃ 296.12 g/mol Bromine, ketone

Key Observations :

  • Aromatic vs. In contrast, the target compound’s aliphatic substituent may reduce such interactions but increase metabolic stability due to reduced susceptibility to oxidative degradation.
  • Hydroxyl and Ketone Groups: The presence of a hydroxyl group (e.g., 2-(4-hydroxy-3-oxobutyl)-) introduces hydrogen-bonding capability, which could improve solubility but reduce blood-brain barrier penetration compared to the target compound’s non-polar dimethyl groups .

Key Findings :

  • Anticonvulsant Potential: Derivatives with aromatic substituents (e.g., 2-phenylethyl) show strong docking affinities to sodium channels, a mechanism shared with phenytoin, a reference anticonvulsant . The target compound’s branched alkyl chain may hinder optimal binding due to steric effects.
  • Antimicrobial Efficacy : Halogenated derivatives (e.g., dichloro-substituted phthalimides) exhibit lower MIC values, likely due to enhanced electrophilicity and membrane disruption . The absence of halogens in the target compound may limit its antimicrobial potency.
  • Toxicity: Compounds with reactive groups (e.g., bromine, hydroxyl) show higher hazards, as noted in MSDS data .

Physicochemical and Analytical Properties

Table 3: Physical and Analytical Comparisons

Compound Name Retention Time (GC-MS) Solubility Stability
Target compound Not reported Moderate (organic solvents) High (alkyl chain stability)
2-(2-Chlorophenyl)-1H-isoindole-1,3(2H)-dione 19.189 min Low (aqueous) Moderate
2-[3-(Silsesquioxanyl)propyl]-1H-isoindole-1,3(2H)-dione Not applicable High (polymer-compatible) Excellent (polymeric structure)

Key Insights :

  • Retention Time : Aromatic derivatives like 2-(2-chlorophenyl)- exhibit longer GC-MS retention times due to higher molecular weight and polarity . The target compound’s aliphatic chain may result in shorter retention times.
  • Solubility : Siloxane-containing derivatives demonstrate unique solubility in polymeric matrices, unlike the target compound, which is likely soluble in common organic solvents .

Biological Activity

2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione, also known by its IUPAC name, is a compound with significant potential in biological applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅NO₃. It has a molecular weight of approximately 245.28 g/mol. The compound features a unique isoindole structure that contributes to its biological properties.

Structural Information

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₄H₁₅NO₃
Molecular Weight245.28 g/mol
CAS Number56658-35-6
InChI KeyHAFOAXRAJBJRMB-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds with isoindole structures exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activities of this compound have been explored in several studies.

Anticancer Activity

One notable study evaluated the anticancer potential of isoindole derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Properties

Another area of investigation is the antimicrobial activity of this compound. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to elucidate the precise mechanisms and efficacy against different pathogens .

Case Studies and Research Findings

Case Study 1: Anticancer Mechanisms
In a study published in Journal of Medicinal Chemistry, researchers synthesized various isoindole derivatives and tested their effects on breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell growth and induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing
A recent study assessed the antimicrobial efficacy of several isoindoles against Staphylococcus aureus and Escherichia coli. The results showed that this compound had notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Q & A

Synthetic Strategies for Core Structure and Derivatives

Category: Basic Research Question Question: What are the common synthetic routes for preparing 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione and its analogs? Answer: The core isoindole-1,3-dione scaffold is typically synthesized via condensation reactions. For example, derivatives can be prepared by reacting phthalic anhydride with amines under reflux conditions. A practical method involves:

  • Step 1: Reacting 3,3-dimethyl-2-oxobutylamine with phthalic anhydride in ethanol at reflux (1–4 hours) to form the target compound.
  • Step 2: Purification via recrystallization from ethanol yields a colorless solid (typical yield: 70–83%) .
  • Validation: Confirm structure using 1H^1H NMR (e.g., characteristic peaks at δ 7.74–7.86 ppm for isoindole protons) and IR (C=O stretching at ~1770 cm1^{-1}) .

X-ray Crystallography for Structural Confirmation

Category: Advanced Research Question Question: How can X-ray crystallography resolve ambiguities in the stereochemistry of isoindole-dione derivatives? Answer: Single-crystal X-ray diffraction is critical for unambiguous structural determination. For example:

  • Procedure: Grow crystals via slow evaporation of ethyl alcohol. Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine using SHELXL.
  • Key Metrics: Analyze bond angles (e.g., C=O bond lengths ~1.21 Å) and torsion angles to confirm the absence of steric hindrance from the 3,3-dimethyl-2-oxobutyl substituent .
  • Troubleshooting: If crystallinity is poor, optimize solvent polarity (e.g., switch from ethanol to acetonitrile) .

Fluoroalkylation via Sandmeyer-Type Reactions

Category: Advanced Research Question Question: How can fluorinated analogs be synthesized to study structure-activity relationships (SAR)? Answer: Sandmeyer reactions enable late-stage fluorination. A representative protocol:

  • Step 1: React 2-(2-bromoethyl)-isoindole-dione with difluoromethylthiolate (generated in situ from AgSCF2_2H).
  • Step 2: Purify via column chromatography (hexane/ethyl acetate) to isolate 2-[2-(difluoromethylthio)ethyl]-isoindole-dione (yield: 83%) .
  • Validation: Monitor reaction progress using 19F^{19}F NMR (characteristic triplet at δ −40 ppm for SCF2_2H) .

Green Chemistry Approaches for Scalable Synthesis

Category: Advanced Research Question Question: What sustainable methods minimize solvent waste in isoindole-dione synthesis? Answer: Hydrolytic polycondensation under solvent-free conditions offers an eco-friendly route:

  • Method: React 2-[3-(triethoxysilyl)propyl]-isoindole-dione with water at ambient pressure.
  • Advantages: High conversion (>95%), no organic solvents, and recyclable byproducts .
  • Characterization: Confirm polymer formation using 29Si^{29}Si NMR (Q3^3/Q4^4 silicon environments at δ −65 to −110 ppm) .

Handling Contradictory Spectroscopic Data

Category: Advanced Research Question Question: How should researchers address discrepancies between experimental and predicted spectral data? Answer:

  • Step 1: Re-examine reaction conditions (e.g., trace moisture may hydrolyze the oxobutyl group, altering NMR signals).
  • Step 2: Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous protons. For example, a downfield shift in 1H^1H NMR (δ 6.85 ppm) may indicate hydrogen bonding with the carbonyl group .
  • Step 3: Cross-validate with computational methods (DFT calculations for 13C^{13}C chemical shifts) .

Biological Activity and Toxicity Profiling

Category: Advanced Research Question Question: What preclinical assays are suitable for evaluating the teratogenicity of isoindole-dione derivatives? Answer:

  • In Vitro Models: Use zebrafish embryos to assess developmental toxicity (LC50_{50} and EC50_{50}) due to structural similarities to thalidomide .
  • Mechanistic Studies: Probe NF-κB inhibition via ELISA-based assays (e.g., TNF-α suppression in human peripheral blood mononuclear cells) .
  • Mitigation: Introduce polar groups (e.g., hydroxyl or sulfonyl) to reduce blood-brain barrier permeability and teratogenic risk .

Analytical Method Development for Purity Assessment

Category: Basic Research Question Question: Which chromatographic techniques ensure high purity of isoindole-dione derivatives? Answer:

  • HPLC Method: Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/water (0.1% formic acid) at 1 mL/min. Monitor at 254 nm.
  • Validation Criteria: Resolution >2.0 for adjacent peaks; LOD <0.1% for known impurities (e.g., unreacted phthalic anhydride) .

Thermal Stability and Degradation Pathways

Category: Advanced Research Question Question: How does the 3,3-dimethyl-2-oxobutyl substituent influence thermal degradation? Answer:

  • TGA Analysis: Perform thermogravimetric analysis (heating rate: 10°C/min under N2_2). The oxobutyl group may decompose at ~250°C, releasing CO and isobutylene fragments (detectable via GC-MS) .
  • Kinetic Studies: Apply the Flynn-Wall-Ozawa method to calculate activation energy (EaE_a) for degradation, correlating with substituent steric effects .

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